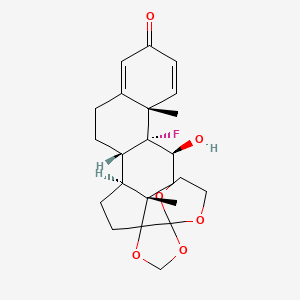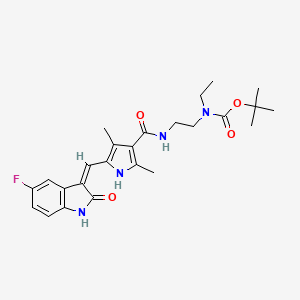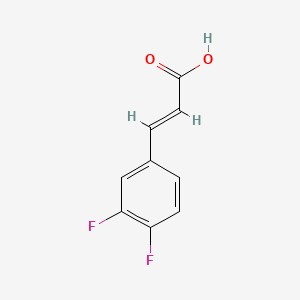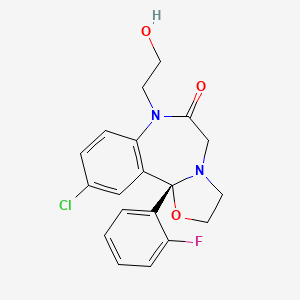
Desulfo Glucoraphanin Tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desulfo Glucoraphanin Tetraacetate is a glucosinolate analog of Glucoraphanin . It is found in cruciferous vegetables such as broccoli and cauliflower . The molecular formula of Desulfo Glucoraphanin Tetraacetate is C20H31NO11S2 .
Molecular Structure Analysis
Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . Its molecular formula is C12H23NO7S2 . The InChIKey of Desulfo Glucoraphanin is UYHMVWFYYZIVOP-RUAQSNJLSA-N . The Canonical SMILES is CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O .Physical And Chemical Properties Analysis
Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 8 . Its Exact Mass is 357.09159442 g/mol . Its Topological Polar Surface Area is 184 Ų . It has a Heavy Atom Count of 22 .Mécanisme D'action
Isothiocyanates, which are biologically active hydrolysis products of glucosinolates like Desulfo Glucoraphanin, may modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . In cultured cells and animal models, isothiocyanates also exhibited antioxidant and anti-inflammatory activities and interfered with numerous cancer-related targets and pathways .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Desulfo Glucoraphanin Tetraacetate can be achieved through a multi-step process involving the protection and deprotection of various functional groups.", "Starting Materials": [ "Glucoraphanin", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Methanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Glucoraphanin is first treated with acetic anhydride and sodium acetate in the presence of sulfuric acid to form Glucoraphanin Tetraacetate.", "The Tetraacetate is then treated with methanol and sodium hydroxide to remove the acetyl groups and form Glucoraphanin.", "Glucoraphanin is then reacted with chloroacetic acid and sodium hydroxide to form Desulfo Glucoraphanin.", "Finally, Desulfo Glucoraphanin is acetylated with acetic anhydride and hydrogen peroxide to form Desulfo Glucoraphanin Tetraacetate." ] } | |
Numéro CAS |
1453081-22-5 |
Nom du produit |
Desulfo Glucoraphanin Tetraacetate |
Formule moléculaire |
C₂₀H₃₁NO₁₁S₂ |
Poids moléculaire |
525.59 |
Synonymes |
1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate; 4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)


![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)


